N-(5-Benzyl-1,3,4-thiadiazol-2-yl)glycine
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Overview
Description
2-((5-Benzyl-1,3,4-thiadiazol-2-yl)amino)acetic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Benzyl-1,3,4-thiadiazol-2-yl)amino)acetic acid typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with chloroacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for 2-((5-Benzyl-1,3,4-thiadiazol-2-yl)amino)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to improve efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-((5-Benzyl-1,3,4-thiadiazol-2-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antifungal agent.
Medicine: Thiadiazole derivatives, including this compound, have been investigated for their anticancer properties.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-((5-Benzyl-1,3,4-thiadiazol-2-yl)amino)acetic acid is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, thiadiazole derivatives have been shown to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2-amine: A precursor in the synthesis of 2-((5-Benzyl-1,3,4-thiadiazol-2-yl)amino)acetic acid.
5-Benzyl-1,3,4-thiadiazole-2-amine: Another thiadiazole derivative with similar biological activities.
Indole-3-acetic acid derivatives: Compounds with similar structural features and biological activities.
Uniqueness
2-((5-Benzyl-1,3,4-thiadiazol-2-yl)amino)acetic acid is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
185301-18-2 |
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Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-[(5-benzyl-1,3,4-thiadiazol-2-yl)amino]acetic acid |
InChI |
InChI=1S/C11H11N3O2S/c15-10(16)7-12-11-14-13-9(17-11)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)(H,15,16) |
InChI Key |
JYHOHSIOISYKGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NCC(=O)O |
Origin of Product |
United States |
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